An In-depth Technical Guide to 2,3-Difluoronitrobenzene: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 2,3-Difluoronitrobenzene: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,3-difluoronitrobenzene. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated aromatic compounds as key building blocks in their synthetic endeavors. This document summarizes key quantitative data, provides detailed experimental protocols, and illustrates important chemical transformations and logical relationships through diagrams.
Chemical Identity and Physical Properties
2,3-Difluoronitrobenzene is a substituted aromatic compound containing two fluorine atoms and a nitro group attached to a benzene ring. These functional groups impart unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.
Structure and Identification
The chemical structure and key identifiers for 2,3-difluoronitrobenzene are presented below.
| Identifier | Value |
| IUPAC Name | 1,2-Difluoro-3-nitrobenzene[1] |
| CAS Number | 6921-22-8[1] |
| Molecular Formula | C₆H₃F₂NO₂[2][3] |
| Molecular Weight | 159.09 g/mol [2][3] |
| SMILES | O=--INVALID-LINK--[O-][2] |
| InChI | 1S/C6H3F2NO2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H[1] |
| InChI Key | IXIJRPBFPLESEI-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of 2,3-difluoronitrobenzene are summarized in the following table. Data for its common isomers, 2,4-difluoronitrobenzene and 3,4-difluoronitrobenzene, are included for comparison.
| Property | 2,3-Difluoronitrobenzene | 2,4-Difluoronitrobenzene | 3,4-Difluoronitrobenzene |
| Physical Form | Liquid[1] | Liquid | Light yellow to brown clear liquid[4] |
| Melting Point | Not available | 9-10 °C | -12 °C[4] |
| Boiling Point | 219.0 ± 20.0 °C at 760 mmHg[1] | 203-204 °C | 78 °C at 11.3 mmHg[4] |
| Density | 1.45 g/cm³ | 1.451 g/mL at 25 °C | 1.45 g/mL[4] |
| Flash Point | 93.1 ± 10.1 °C[1] | 91 °C | Not available |
| Solubility | While specific data is limited, its structure suggests solubility in common organic solvents like dichloromethane, ethyl acetate, methanol, ethanol, acetone, and DMSO. It is expected to be insoluble in water. | Soluble in organic solvents. | Soluble in organic solvents. |
| pKa | Not available | Not available | Not available |
| LogP | 1.873[2] | 1.8 | Not available |
Spectroscopic Characterization
Detailed spectroscopic data for 2,3-difluoronitrobenzene is not widely published. However, based on its structure and data from related compounds, the following characteristics can be predicted.
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¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approximately 7.0-8.5 ppm), corresponding to the three non-equivalent aromatic protons. Each signal would exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) couplings.
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¹³C NMR: The ¹³C NMR spectrum, with proton decoupling, will display six signals for the six unique carbon atoms of the benzene ring. The carbons directly attached to fluorine atoms will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-260 Hz). Carbons at the ortho, meta, and para positions relative to the fluorine atoms will show smaller couplings.
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¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to show two distinct signals for the two non-equivalent fluorine atoms. These signals will likely appear as multiplets due to coupling to each other (³JFF) and to the neighboring aromatic protons (³JHF, ⁴JHF). The chemical shifts for aromatic fluorine atoms typically fall in the range of -110 to -180 ppm relative to CFCl₃.
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Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively). Other significant peaks will include C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region) and aromatic C-H and C=C stretching bands.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 159. Common fragmentation pathways would involve the loss of the nitro group (NO₂, m/z = 46) and potentially the sequential loss of fluorine atoms or other small neutral fragments.
Synthesis and Reactivity
2,3-Difluoronitrobenzene is a synthetic intermediate that can be prepared through various methods and serves as a versatile precursor for more complex molecules, primarily through nucleophilic aromatic substitution.
Synthesis of 2,3-Difluoronitrobenzene
A common laboratory synthesis involves the oxidation of 2,3-difluoroaniline.
Experimental Protocol: Synthesis from 2,3-Difluoroaniline [5]
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Reagents and Equipment:
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2,3-Difluoroaniline
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Hydrogen peroxide (30% in H₂O)
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Trifluoroacetic anhydride
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Dichloromethane (DCM)
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Anhydrous sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Hexane
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Round-bottom flask with a stirrer
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Dropping funnel
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Ice bath
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Standard work-up and flash chromatography equipment
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-
Procedure:
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To a stirred solution of hydrogen peroxide (30% in H₂O, 35 mL, 356 mmol) under a nitrogen atmosphere at 0 °C, a solution of trifluoroacetic anhydride (56 mL, 407 mmol) in 115 mL of dichloromethane is added dropwise over 2 hours to generate trifluoroperacetic acid in situ.
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After the addition is complete, a solution of 2,3-difluoroaniline (5 g, 39 mmol) in 115 mL of dichloromethane is added dropwise at 0 °C.
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The reaction mixture is then allowed to gradually warm to room temperature and is stirred overnight.
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The mixture is extracted with dichloromethane.
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The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
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The resulting residue is purified by flash column chromatography using a gradient of 0-15% ethyl acetate in hexane to yield 2,3-difluoronitrobenzene (3.5 g, 57% yield).
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Reactivity and Key Reactions
The primary mode of reactivity for 2,3-difluoronitrobenzene is nucleophilic aromatic substitution (SₙAr). The strongly electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atoms serve as good leaving groups.
The regioselectivity of the substitution (i.e., whether the fluorine at position 2 or 3 is replaced) depends on the specific nucleophile and reaction conditions. Generally, the position that leads to a more stable Meisenheimer complex will be favored.
Illustrative Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
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Reagents and Equipment:
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2,4-Difluoronitrobenzene
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Morpholine
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Ethanol (EtOH)
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Round-bottom flask with a condenser
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Heating source
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-
Procedure:
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Dissolve 2,4-difluoronitrobenzene in ethanol in a round-bottom flask.
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Add morpholine to the solution.
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Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).
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Upon completion, cool the reaction mixture.
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The product can be isolated by removing the solvent under reduced pressure and purifying the residue, often by crystallization or column chromatography.
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Applications in Research and Development
2,3-Difluoronitrobenzene's unique structure makes it a valuable building block in several areas of chemical synthesis, particularly in the pharmaceutical and materials science industries.
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Pharmaceutical Synthesis: The difluoronitrobenzene moiety is a precursor to a wide range of more complex heterocyclic and aromatic systems. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The nitro group can be readily reduced to an amine, which is a key functional group for further derivatization in the synthesis of active pharmaceutical ingredients (APIs).
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Agrochemicals: Similar to its role in pharmaceuticals, 2,3-difluoronitrobenzene is used to create novel pesticides, herbicides, and fungicides. The specific substitution pattern can be crucial for the biological activity and selectivity of the final product.
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Materials Science: This compound can be used as a monomer or a precursor to monomers for the synthesis of high-performance polymers. The presence of fluorine can impart desirable properties such as increased thermal stability, chemical resistance, and specific electronic characteristics to the resulting materials, which are useful in electronics, advanced coatings, and specialty polymers.[6]
Safety and Handling
2,3-Difluoronitrobenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Precautionary Measures:
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Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing mist, vapors, or spray.
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Wash skin thoroughly after handling.
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Use only outdoors or in a well-ventilated area.
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Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated place.
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Store at room temperature.[1]
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Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
